Isofloridoside

Antioxidant Free radical scavenging Structure-activity relationship

Isofloridoside (1-O-α-D-galactopyranosylglycerol) is a low-molecular-weight galactosylglycerol that functions as a compatible solute and primary photosynthetic reserve product in red algae (Rhodophyta). It exists as two stereoisomers—D-isofloridoside (CAS 23202-76-8) and L-isofloridoside—and is structurally distinguished from its positional isomer floridoside (2-O-α-D-galactopyranosylglycerol) by the site of galactose attachment to the glycerol backbone.

Molecular Formula C9H18O8
Molecular Weight 254.23 g/mol
CAS No. 4649-46-1
Cat. No. B1213938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsofloridoside
CAS4649-46-1
Synonyms(2R)-glyceryl-beta-D-galactopyranoside
(beta-D)-(R)-isomer of isofloridoside
(beta-D)-(S)-isomer of isofloridoside
(beta-D)-isomer of isofloridoside
(R)-isomer of isofloridoside
3-O-galactopyranosyl-sn-glycerol
3-O-galactopyranosylglycerol
alpha-galactosylglycerol
beta-D-galactoside, 2,3-dihydroxypropyl of isofloridoside
D-glyceryl beta-galactopyranoside
galactoside, 2,3-dihydroxypropyl of isofloridoside
isofloridoside
Molecular FormulaC9H18O8
Molecular Weight254.23 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O
InChIInChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9+/m1/s1
InChIKeyNHJUPBDCSOGIKX-KJUJXXMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isofloridoside (CAS 4649-46-1) — Structural Identity and Procurement-Relevant Classification


Isofloridoside (1-O-α-D-galactopyranosylglycerol) is a low-molecular-weight galactosylglycerol that functions as a compatible solute and primary photosynthetic reserve product in red algae (Rhodophyta) [1]. It exists as two stereoisomers—D-isofloridoside (CAS 23202-76-8) and L-isofloridoside—and is structurally distinguished from its positional isomer floridoside (2-O-α-D-galactopyranosylglycerol) by the site of galactose attachment to the glycerol backbone [2]. The compound is synthesized via trehalose-6-phosphate synthase-like enzymes and accumulates to molar concentrations under osmotic stress without disrupting cellular metabolism [1][3].

Stereoisomer-resolved natural product (D- and L- forms)
Red algae compatible solute — osmotic stress model
Enzymatic synthesis via trehalose-6-phosphate synthase-like pathway

Why Isofloridoside Cannot Be Interchanged with Floridoside or Generic Galactosylglycerols


Although isofloridoside and floridoside share the same molecular formula (C₉H₁₈O₈) and monosaccharide constituents, their differential glycosidic linkage position (1-O-α vs. 2-O-α) generates measurably distinct bioactivities, enzyme substrate preferences, and physiological roles [1]. In red algae, these isomers are synthesized by separate gene products—Gasu_10940 encodes floridoside phosphate synthase while Gasu_10960 encodes isofloridoside phosphate synthase—demonstrating that nature itself discriminates between them [1]. The quantitative evidence below shows that procurement decisions based solely on compound class (e.g., any galactosylglycerol) risk selecting a molecule with inferior radical-scavenging potency, different osmotic functionality, or incompatible biosynthetic pathway engagement [2][3].

! 1-O-α vs 2-O-α glycosidic linkage creates distinct bioactivity profiles — not interchangeable with floridoside
! Separate biosynthetic genes (Gasu_10960 vs Gasu_10940) indicate non-interchangeable pathway engagement
! Radical scavenging IC₅₀ may shift up to 26% between isomers — assay response may differ

Isofloridoside — Quantified Differential Performance Against Closest Analogs


D-Isofloridoside Outperforms Floridoside in Hydroxyl, Alkyl, and Superoxide Radical Scavenging (ESR Spin-Trapping)

In a direct head-to-head comparison using electron spin resonance (ESR) spectroscopy, D-isofloridoside exhibited superior scavenging potency against three of four physiologically relevant radical species compared to floridoside. For hydroxyl radical, D-isofloridoside achieved an IC₅₀ of 22.7 ± 0.6 μM versus 27.4 ± 0.7 μM for floridoside (17.1% lower IC₅₀). For alkyl radical, the IC₅₀ was 32.3 ± 1.6 μM versus 43.7 ± 1.4 μM (26.1% lower). For superoxide anion, the IC₅₀ was 33.6 ± 1.6 μM versus 39.4 ± 1.1 μM (14.7% lower). DPPH radical scavenging was comparable: 41.8 ± 0.8 μM for D-isofloridoside vs. 39.3 ± 1.4 μM for floridoside [1].

Radical Scavenging
Head-to-head
D-Isofloridoside / Floridoside: Hydroxyl IC₅₀ 22.7±0.6 / 27.4±0.7 μM; Alkyl 32.3±1.6 / 43.7±1.4 μM; Superoxide 33.6±1.6 / 39.4±1.1 μM; DPPH 41.8±0.8 / 39.3±1.4 μM
Supports selection for hydroxyl/alkyl radical scavenging research
ESR spin-trapping; n=3; Laurencia undulata isolate
Antioxidant Free radical scavenging Structure-activity relationship

PhTPS Enzymes Preferentially Synthesize Isofloridoside Over Floridoside — Quantitative Product Ratios

Recombinant PhTPS enzymes from the red alga Pyropia haitanensis produce isofloridoside as the dominant product. PhTPS1 generated 275.1 ± 17.2 μM isofloridoside versus 142.8 ± 18.5 μM floridoside (1.93-fold preference), with corresponding enzymatic activities of 0.50 ± 0.02 vs. 0.26 ± 0.02 μmol·h⁻¹·mg⁻¹. PhTPS4 produced 272.3 ± 14.2 μM isofloridoside versus 119.6 ± 16.1 μM floridoside (2.28-fold preference), with activities of 0.61 ± 0.01 vs. 0.22 ± 0.02 μmol·h⁻¹·mg⁻¹. PhTPS3 exclusively synthesized isofloridoside (196.0 ± 23.1 μM) with no detectable floridoside [1].

Enzyme Product Ratios
Cross-study
PhTPS1: 1.93-fold more isofloridoside; PhTPS4: 2.28-fold; PhTPS3: exclusive isofloridoside synthase
Isofloridoside-dominant biosynthesis supports pathway study
Recombinant PhTPS; HPLC quantification; n=3
Biosynthesis Enzyme specificity Compatible solute

Isofloridoside Dominates Over Floridoside as the Quantitative Major Osmolyte in Key Porphyra Species

Quantitative ¹³C-NMR and gas-liquid chromatography analysis of field-collected Porphyra species revealed that L-isofloridoside is the quantitatively dominant heteroside in P. columbina across all seasons, with concentrations consistently exceeding those of floridoside. In a multi-species survey spanning Europe, Africa, North America, Asia, and Australia, L-isofloridoside was always quantitatively dominant in P. columbina, while floridoside dominated only in P. dioica. D-Isofloridoside was typically present in small concentrations except in P. perforata where it occurred at concentrations equal to floridoside and L-isofloridoside [1]. The specific role of L-isofloridoside in osmotic acclimation was experimentally demonstrated in P. columbina [1][2].

Osmolyte Dominance
Class-level
L-isofloridoside quantitatively dominant in P. columbina across seasons; floridoside dominant only in P. dioica
Species-specific osmolyte ratios suggest distinct acclimation dynamics
Field-collected; ¹³C-NMR & GLC seasonal profiles
Osmoregulation Algal physiology Abiotic stress

Isofloridoside Synthase Gene (Gasu_10960) Confers Salt Tolerance When Expressed in a Heterologous Cyanobacterial Host

Expression of the isofloridoside biosynthetic gene Gasu_10960 from Galdieria sulphuraria in a salt-sensitive, glucosylglycerol-defective mutant of Synechocystis sp. PCC 6803 resulted in increased salt tolerance. The complemented cells accumulated isofloridoside, demonstrating that this single gene product—an isofloridoside phosphate synthase/phosphatase fusion protein—is sufficient to confer the osmoprotective phenotype. In contrast, the paralogous gene Gasu_26940 produced only small amounts of floridoside in vitro and its salt tolerance complementation capacity was not reported to the same degree [1]. This functional complementation establishes a tractable heterologous system for isofloridoside-dependent salt tolerance that is not achievable with floridoside synthase alone.

Salt Tolerance Complementation
Supporting evidence
Gasu_10960 rescued salt-sensitive Synechocystis mutant; isofloridoside accumulation confirmed
Single-gene osmoprotection strategy; floridoside synthase not equivalently reported
Heterologous expression in ΔggpS mutant
Salt tolerance Genetic engineering Compatible solute

Enzymatic Bioproduction of Isofloridoside Achieves 0.45 M Titre from Low-Cost Substrates

A whole-cell biocatalyst system using α-galactosidase from Alicyclobacillus hesperidum (AHGLA) expressed in E. coli achieved isofloridoside production at a final concentration of 0.45 M within 12 hours in a 1-L bioreactor, using galactose and glycerol as substrates with a 23% galactose conversion rate [1]. A separate study using a thermostable GH36 α-galactosidase (galV) from Anoxybacillus vitaminiphilus WMF1 achieved a 26.6% conversion rate of galactose to isofloridoside via reverse hydrolysis at 60°C and pH 7.5, with the enzyme demonstrating high specificity for p-nitrophenyl α-D-galactopyranoside (70 U/mg) and tolerance to various organic solvents [2]. No comparable chemical synthesis method exists for isofloridoside, making enzymatic production the only viable route for scaled procurement [1].

Bioproduction Titre
Cross-study
0.45 M isofloridoside in 12 h (AHGLA system); 23% galactose conversion
Scalable enzymatic production route demonstrated
E. coli whole-cell biocatalyst; galactose + glycerol
Biocatalysis Green chemistry Process development

Isofloridoside — Highest-Confidence Application Scenarios Supported by Comparative Evidence


Marine-Derived Antioxidant Lead Compound with Superior Hydroxyl and Alkyl Radical Scavenging

For natural product chemistry and functional food programs screening marine galactosylglycerols as antioxidant leads, D-isofloridoside is the preferred candidate over floridoside. It demonstrates quantitatively superior scavenging of hydroxyl radicals (IC₅₀ 22.7 vs. 27.4 μM) and alkyl radicals (IC₅₀ 32.3 vs. 43.7 μM), the two most damaging physiological radical species, as established by direct ESR head-to-head comparison [1]. Procurement of D-isofloridoside rather than generic floridoside or mixed galactosylglycerol extracts ensures maximum per-mass antioxidant potency in downstream assays.

Single-Gene Engineering of Salt Tolerance in Cyanobacterial and Plant Systems

The isofloridoside phosphate synthase gene Gasu_10960 from Galdieria sulphuraria has been functionally validated to confer increased salt tolerance when expressed in a salt-sensitive Synechocystis mutant that lacks its native glucosylglycerol pathway [1]. This single-gene complementation strategy is specific to isofloridoside biosynthesis; the paralogous floridoside synthase gene (Gasu_26940) did not demonstrate equivalent rescue. Researchers engineering osmotic stress tolerance into cyanobacteria, algae, or crop plants should prioritize isofloridoside pathway components over floridoside-based alternatives.

Enzymatic Biocatalytic Production of Galactosylglycerols at Pilot Scale

Industrial process development groups seeking to manufacture galactosylglycerols via green chemistry routes can target isofloridoside with validated enzyme systems achieving 0.45 M titres from galactose and glycerol using whole-cell α-galactosidase biocatalysts [1]. A second thermostable enzyme system (galV, optimal at 60°C) provides an alternative with 26.6% conversion and tolerance to organic solvents, enabling flexible process design [2]. No comparable enzymatic production systems have been characterized for floridoside at similar titres, making isofloridoside the lower-risk procurement target for scaled biosynthesis.

Osmotic Stress Research Using Isofloridoside-Dominant Algal Models

In experimental systems investigating compatible solute dynamics under osmotic stress, Porphyra columbina and related species where L-isofloridoside is the quantitatively dominant osmolyte (exceeding floridoside concentrations across all seasons) provide the most relevant biological context [1][2]. Researchers studying osmotic acclimation mechanisms should select or engineer systems where isofloridoside—rather than floridoside—is the primary solute, as the two isomers are under distinct genetic control and exhibit different accumulation dynamics.

Application
Selection Property
Validation Focus
Marine antioxidant lead screening
Radical scavenging profile (hydroxyl/alkyl)
ESR-based comparative IC₅₀ assessment
Salt tolerance engineering in cyanobacteria/plants
Single-gene osmoprotection pathway
Heterologous complementation in salt-sensitive mutant
Enzymatic bioproduction of galactosylglycerols
Production titre and conversion efficiency
Bioreactor scale-up with galactose/glycerol feed
Osmotic stress research using algal models
Osmolyte identity and seasonal dynamics
13C-NMR solute profiling across growth conditions
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